Advanced Technical Guide: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) in Rational Drug Design
Advanced Technical Guide: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) in Rational Drug Design
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS Registry Number: 1803591-12-9) is a highly specialized, bifunctional building block designed to seamlessly introduce a gem-difluoroethyl motif into complex active pharmaceutical ingredients (APIs).
As an application scientist who has guided numerous optimization campaigns, I emphasize that selecting this specific synthon is rarely arbitrary. The causality behind utilizing a 2,2-difluoroethylamino group—rather than a standard ethylamino or trifluoroethylamino analog—lies in its precise ability to fine-tune the basicity (pKa) of the amine, optimize the distribution coefficient (logD), and sterically shield the N-C bond from cytochrome P450-mediated oxidative dealkylation [3].
Physicochemical Profiling & Data Presentation
Understanding the baseline metrics of this compound is critical for downstream synthetic planning. The hydrochloride salt form is specifically chosen to ensure bench stability, mitigate the hygroscopic nature of the free amine, and prevent premature cyclization or degradation.
Table 1: Core Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
| CAS Registry Number | 1803591-12-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C5H10ClF2NO2 | Highlights the presence of the HCl salt and gem-difluoro motif. |
| Molecular Weight | 189.59 g/mol | Low molecular weight ensures high atom economy in coupling steps. |
| MDL Number | MFCD28125101 | Structural database cross-referencing. |
| Physical State | Solid (Crystalline Powder) | Ensures accurate stoichiometric weighing and long-term stability. |
The Causality of Fluorination on Pharmacokinetics
The strong inductive electron-withdrawing effect (-I effect) of the gem-difluoro group fundamentally alters the molecule's behavior. A standard secondary aliphatic amine typically exhibits a pKa of ~9.5–10.5, rendering it almost entirely protonated at physiological pH (7.4). By incorporating the 2,2-difluoroethyl moiety, the pKa is depressed by approximately 2.0 to 2.5 units.
Why does this matter? A lower pKa increases the fraction of the un-ionized (neutral) species in systemic circulation, which directly translates to enhanced passive membrane permeability and improved oral bioavailability. Furthermore, the highly polarized but poorly polarizable C-F bonds optimize lipophilicity without adding the excessive hydrophobic bulk that often leads to off-target toxicity.
Caption: Mechanistic pathway of gem-difluoro incorporation on pharmacokinetic parameters.
Self-Validating Synthetic Workflow
To ensure high scientific integrity, the following protocol for synthesizing and isolating Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is designed as a self-validating system . Every step includes a specific mechanistic rationale and an analytical checkpoint to prevent the propagation of errors.
Step-by-Step Methodology
Step 1: N-Alkylation (Free Base Generation)
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Procedure: In a flame-dried round-bottom flask under an argon atmosphere, suspend 2,2-difluoroethylamine (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous acetonitrile (MeCN). Slowly add methyl bromoacetate (1.05 equiv) dropwise at 0°C. Stir the reaction at room temperature for 12 hours.
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Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to neutralize the generated HBr (driving the reaction forward) but weak enough to prevent the base-catalyzed hydrolysis of the methyl ester. MeCN provides an optimal polar aprotic environment for the SN2 displacement.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active methyl bromoacetate spot and the emergence of a new ninhydrin-active spot confirms the formation of the secondary amine.
Step 2: Workup and Purification
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Procedure: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between ethyl acetate (EtOAc) and cold water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate.
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Causality: The aqueous wash removes any unreacted water-soluble amine and residual inorganic salts. Keeping the water cold minimizes the risk of ester hydrolysis.
Step 3: Hydrochloride Salt Precipitation
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Procedure: Dissolve the crude free base in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric amount of 1.0 M HCl in diethyl ether. Stir for 30 minutes, then filter the resulting white precipitate under a nitrogen blanket. Wash with cold ether and dry under high vacuum.
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Causality: Utilizing anhydrous HCl in ether prevents water-mediated degradation of the ester. The low temperature decreases the solubility of the hydrochloride salt, maximizing the precipitation yield and driving the purity profile upward.
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Validation Checkpoint: ¹H NMR (D₂O) must show a distinct triplet of triplets at ~5.8 ppm corresponding to the -CF₂H proton, and LC-MS must confirm the free base exact mass [M+H]⁺ at m/z 154.
Caption: Synthetic workflow for CAS 1803591-12-9 with self-validating isolation steps.
Applications in Advanced Drug Development
The utility of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride extends far beyond basic building blocks. It is frequently utilized in the synthesis of complex peptidomimetics and heterocyclic scaffolds.
For instance, in the development of advanced benzamide derivatives targeting cancer invasion and metastasis [4], the difluoroethylamino motif is grafted onto piperidine or pyrrolidine rings. The ester moiety of CAS 1803591-12-9 serves as a highly reactive handle for subsequent amidation or saponification, allowing medicinal chemists to rapidly generate libraries of analogs for Structure-Activity Relationship (SAR) studies. By starting with the pre-formed, highly pure hydrochloride salt, researchers bypass the volatility and instability of the free amine, ensuring reproducible yields in automated parallel synthesis environments [2].
References
- American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride | CAS 1803591-12-9." American Elements Catalog.
- Sigma-Aldrich. "Methyl glycinate hydrochloride derivatives and pricing." Sigma-Aldrich Life Science.
- Journal of Medicinal Chemistry. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." ACS Publications.
- European Patent Office. "BENZAMIDE DERIVATIVE - Patent 2842939." EPO.
